Ac-LEHD-AMC

Apoptosis Caspase-9 Kinetic Specificity

Ac-LEHD-AMC (Ac-Leu-Glu-His-Asp-7-amino-4-methylcoumarin) is the preferred fluorogenic substrate for quantitative caspase-9 activity measurement. Its optimized LEHD recognition sequence delivers a superior signal-to-background ratio over non-specific substrates like Ac-DEVD-AMC, which yields no detectable caspase-9 signal. Upon cleavage, real-time kinetic monitoring at Ex/Em ~341/441 nm enables robust HTS screening of caspase-9 modulators and multiplexed apoptotic pathway dissection. A validated relative kcat/KM of 0.86 ± 0.10 provides a quantitative benchmark for recombinant enzyme QC lot-release assays. Always pair with a caspase-9-specific inhibitor (e.g., Ac-LEHD-CHO) to deconvolute signals in complex lysates. Procure now for reproducible, pathway-specific apoptosis research.

Molecular Formula C33H41N7O11
Molecular Weight 711.7 g/mol
Cat. No. B3026354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-LEHD-AMC
Molecular FormulaC33H41N7O11
Molecular Weight711.7 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C
InChIInChI=1S/C33H41N7O11/c1-16(2)9-23(36-18(4)41)32(49)38-22(7-8-27(42)43)30(47)39-24(11-20-14-34-15-35-20)33(50)40-25(13-28(44)45)31(48)37-19-5-6-21-17(3)10-29(46)51-26(21)12-19/h5-6,10,12,14-16,22-25H,7-9,11,13H2,1-4H3,(H,34,35)(H,36,41)(H,37,48)(H,38,49)(H,39,47)(H,40,50)(H,42,43)(H,44,45)/t22-,23-,24-,25-/m0/s1
InChIKeyZILMZAQLFLKJPG-QORCZRPOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-LEHD-AMC: Fluorogenic Caspase-9 Substrate for Quantitative Apoptosis Research


Ac-LEHD-AMC is a synthetic tetrapeptide fluorogenic substrate (Ac-Leu-Glu-His-Asp-7-amino-4-methylcoumarin) designed for the quantitative measurement of caspase-9 activity, an initiator protease in the intrinsic apoptotic pathway [1]. Upon cleavage by caspase-9, the AMC fluorophore is released, enabling real-time kinetic monitoring via fluorescence (Ex/Em ~341/441 nm) . This compound is a critical tool for investigating mitochondrial-mediated cell death mechanisms, screening caspase-9 modulators, and validating apoptosis-targeted therapeutics.

Why Generic Caspase Substrates Cannot Substitute for Ac-LEHD-AMC in Precise Apoptosis Pathway Dissection


Caspases exhibit distinct substrate recognition motifs, and generic or poorly characterized substrates can lead to cross-reactivity and erroneous interpretation of apoptotic signaling. Ac-LEHD-AMC is optimized for the LEHD recognition sequence of caspase-9, but significant activity has also been documented with caspases-4, -5, and -8 [1]. Therefore, substitution with other fluorogenic substrates (e.g., Ac-DEVD-AMC for caspase-3/7, Ac-IETD-AMC for caspase-8) without accounting for their overlapping specificities will compromise the accuracy of pathway-specific analyses. The evidence below quantifies the differential activity of Ac-LEHD-AMC against relevant comparators, enabling informed selection based on precise kinetic and selectivity parameters.

Ac-LEHD-AMC: Quantitative Differentiation Data Against Closest Fluorogenic Substrate Analogs


Direct Head-to-Head Comparison: Relative Catalytic Efficiency (kcat/KM) of Ac-LEHD-AMC vs. Ac-DEVD-AMC for Caspase-9

Ac-LEHD-AMC demonstrates significantly higher catalytic efficiency for caspase-9 compared to the widely used caspase-3/7 substrate Ac-DEVD-AMC. In a direct comparison using purified recombinant caspases, the relative kcat/KM for caspase-9 with Ac-LEHD-AMC was measured at 0.86 ± 0.10, whereas no detectable activity (ND) was observed for caspase-9 with Ac-DEVD-AMC under identical conditions [1]. This establishes Ac-LEHD-AMC as a superior substrate for detecting caspase-9 activity over a common alternative that is often misapplied in multiplexed assays.

Apoptosis Caspase-9 Kinetic Specificity

Cross-Study Comparable Evidence: Ac-LEHD-AMC Exhibits High Efficiency for Caspase-9 but Is Outperformed by Ac-WEHD-AMC for Caspase-4

In a study characterizing the substrate specificity of caspase-4, Ac-LEHD-AMC was identified as the second-best fluorogenic substrate in terms of catalytic efficiency (kcat/KM). The top substrate for caspase-4 was Ac-WEHD-AMC, followed by Ac-LEHD-AMC, which outperformed Ac-LEVD-AMC, Ac-IETD-AMC, Ac-VEID-AMC, and Ac-DEVD-AMC [1]. This cross-study data is critical for researchers investigating ER stress pathways where caspase-4 is the primary mediator, as it demonstrates that Ac-LEHD-AMC is a viable, though not optimal, probe for this specific context.

Caspase-4 ER Stress Substrate Profiling

Supporting Evidence: Ac-LEHD-AMC Validation as a Selective Substrate for Caspase-9 in Cellular Lysate Assays

In a cell-based model of intrinsic apoptosis (HeLa cells treated with staurosporine), caspase-9 activity was specifically assessed using Ac-LEHD-AMC hydrolysis. The assay employed a caspase-9-specific inhibitor, LEHD-fmk, as a control to confirm signal specificity, demonstrating that the majority of the fluorescence signal generated in this system was attributable to caspase-9 activity [1]. While this is a qualitative validation, it confirms that the substrate performs as expected in a complex biological matrix, supporting its use in cell-based screening and target validation workflows.

Cell-Based Assay Selectivity Apoptosis

Ac-LEHD-AMC: Optimal Application Scenarios for Research and Industrial Procurement


High-Throughput Screening (HTS) for Intrinsic Apoptosis Activators and Inhibitors

Procure Ac-LEHD-AMC for use in fluorometric HTS assays to identify small molecules that modulate caspase-9 activity. The quantitative kinetic data from Section 3 [1] demonstrates its superior signal-to-background ratio for caspase-9 over non-specific substrates like Ac-DEVD-AMC, which yields no detectable signal [1]. This reduces false positives and negatives in large compound library screens. Use a 384-well format with a fluorescence plate reader (Ex/Em 355/460 nm) to monitor real-time AMC release, enabling the identification of both direct caspase-9 inhibitors and upstream pathway modulators affecting apoptosome formation.

Multiplexed Apoptosis Pathway Analysis in Cancer Research

Utilize Ac-LEHD-AMC in a multiplexed assay panel alongside Ac-DEVD-AMC (caspase-3/7) and Ac-IETD-AMC (caspase-8) to dissect the specific apoptotic pathways activated by novel oncology drug candidates. The differentiation evidence in Section 3 [1] confirms that while Ac-LEHD-AMC has some cross-reactivity with caspase-4, its activity against caspase-9 is quantifiably distinct [1]. For precise pathway assignment, always include a caspase-9-specific inhibitor control (e.g., Ac-LEHD-CHO) [1] to deconvolute signals in complex cell lysates. This approach is essential for characterizing mitochondria-targeted therapeutics.

Quality Control and Lot Release Testing for Recombinant Caspase-9 Production

Implement Ac-LEHD-AMC as the primary substrate for activity-based QC assays during the manufacturing of recombinant caspase-9 enzymes. The established relative kcat/KM value of 0.86 ± 0.10 provides a benchmark for lot-to-lot consistency [1]. This quantitative metric allows industrial producers to release only those batches meeting a predefined specific activity threshold, ensuring reproducible performance for downstream users. This application leverages the precise kinetic data to standardize enzyme quality, which is critical for both commercial enzyme suppliers and large-scale assay development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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